Cas no 2228997-20-2 (1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde)

1-(5-Methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclopropane ring fused to a carbaldehyde group and a 5-methyl-2-nitrophenyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex heterocycles or functionalized aromatic systems. The presence of both the aldehyde and nitro groups offers versatile sites for further derivatization, enabling applications in pharmaceuticals, agrochemicals, or materials science. Its rigid cyclopropane backbone may enhance steric and electronic properties, influencing selectivity in coupling or condensation reactions. Suitable for controlled functionalization, this compound is handled under standard laboratory conditions with appropriate safety precautions due to its potential sensitivity.
1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde structure
2228997-20-2 structure
Product Name:1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde
CAS No:2228997-20-2
MF:C11H11NO3
MW:205.209943056107
CID:5846721
PubChem ID:165776784
Update Time:2025-06-08

1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde
    • EN300-1831381
    • 2228997-20-2
    • Inchi: 1S/C11H11NO3/c1-8-2-3-10(12(14)15)9(6-8)11(7-13)4-5-11/h2-3,6-7H,4-5H2,1H3
    • InChI Key: NLOZHKWOMOYSFQ-UHFFFAOYSA-N
    • SMILES: O=CC1(C2C=C(C)C=CC=2[N+](=O)[O-])CC1

Computed Properties

  • Exact Mass: 205.07389321g/mol
  • Monoisotopic Mass: 205.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 62.9Ų

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Additional information on 1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde

Comprehensive Overview of 1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde (CAS No. 2228997-20-2)

1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde (CAS No. 2228997-20-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique cyclopropane ring and nitrophenyl moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, combining a carbaldehyde functional group with a methyl-substituted nitrophenyl unit, makes it a valuable building block for designing complex molecules. Researchers and industries are increasingly exploring its potential due to its reactivity and adaptability in multi-step synthesis.

The growing interest in 1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde aligns with current trends in sustainable chemistry and green synthesis. As the demand for eco-friendly and efficient chemical processes rises, this compound's role in catalytic reactions and atom-economical transformations has become a focal point. Its nitro group offers opportunities for selective reductions, while the aldehyde functionality enables condensation reactions, making it a hotspot for innovation. Questions like "How to optimize the synthesis of nitrophenyl cyclopropane derivatives?" or "What are the applications of carbaldehyde intermediates in drug discovery?" frequently appear in academic and industrial forums, reflecting its relevance.

From a structural perspective, the cyclopropane ring in 1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde introduces steric constraints that can influence the stereochemistry of downstream products. This feature is particularly valuable in medicinal chemistry, where rigid frameworks are often sought to enhance binding affinity. The compound's methyl group at the 5-position of the phenyl ring further modulates electronic effects, impacting reactivity in cross-coupling reactions. Such nuances are critical for researchers investigating "How to functionalize nitroaromatic aldehydes for high-value applications?" or "What are the latest advances in cyclopropane-based synthons?"

In material science, 1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde has shown promise as a precursor for functional polymers and coatings. Its ability to undergo polymerization or serve as a cross-linking agent aligns with the search for novel photoactive materials and smart coatings. The nitro group can be leveraged for UV absorption or as a reactive handle for further modifications, addressing queries like "How to design nitro-functionalized polymers with enhanced properties?" or "What role do aldehyde-containing monomers play in advanced material systems?"

Analytical characterization of 1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde typically involves techniques such as NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure purity and confirm structural integrity, which are essential for reproducibility in research. Discussions around "Best practices for analyzing nitrophenyl aldehydes" or "How to troubleshoot synthesis of cyclopropane carbaldehydes?" highlight the practical challenges and solutions associated with this compound. Furthermore, computational studies, including DFT calculations, are increasingly used to predict its reactivity and optimize synthetic routes.

The commercial availability of 1-(5-methyl-2-nitrophenyl)cyclopropane-1-carbaldehyde (CAS No. 2228997-20-2) has expanded its accessibility to researchers worldwide. Suppliers often provide technical data sheets detailing storage conditions (e.g., protection from light and moisture) and handling recommendations. This transparency addresses common concerns like "Where to source high-purity nitrophenyl cyclopropane derivatives?" or "What are the stability considerations for aldehyde intermediates?" As the compound gains traction, collaborations between academia and industry are likely to uncover new applications, reinforcing its position as a key player in modern synthetic chemistry.

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